molecular formula C11H13FN2O B1440424 1-(2-Fluoro-6-(pyrrolidin-1-YL)pyridin-3-YL)-ethanone CAS No. 1203499-51-7

1-(2-Fluoro-6-(pyrrolidin-1-YL)pyridin-3-YL)-ethanone

Cat. No. B1440424
CAS RN: 1203499-51-7
M. Wt: 208.23 g/mol
InChI Key: LODMNSOLEZKMIR-UHFFFAOYSA-N
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Description

1-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)-ethanone is a useful synthetic intermediate . It is a solid compound .


Molecular Structure Analysis

The molecular formula of this compound is C11H13FN2O . The SMILES string is CC(=O)c1ccc(nc1F)N2CCCC2 . The InChI is 1S/C11H13FN2O/c1-8(15)9-4-5-10(13-11(9)12)14-6-2-3-7-14/h4-5H,2-3,6-7H2,1H3 .


Physical And Chemical Properties Analysis

This compound is a solid . Its molecular weight is 208.23 . The compound is non-combustible . The flash point is not applicable .

Scientific Research Applications

Multicomponent Domino Reaction Strategy

A study developed a protocol for synthesizing a new class of poly-functionalized innovative nicotinonitriles, incorporating pyrene and/or fluorene moieties through a domino four-component condensation reaction. This method offers short reaction times, excellent yield, and easy experimental workup, indicating its potential in materials science and synthetic chemistry for creating compounds with strong blue-green fluorescence emission, useful in various applications (Hussein, El Guesmi, & Ahmed, 2019).

Process Development in Pharmaceutical Synthesis

The synthesis of Voriconazole, an antifungal agent, involves setting relative stereochemistry through the addition of a 4-(1-metalloethyl)-5-fluoropyrimidine derivative to a related compound. This highlights the compound's role in developing pharmaceuticals with specific stereochemical configurations, demonstrating the importance of these compounds in medicinal chemistry (Butters et al., 2001).

Catalysis and Polymerization

Research into the synthesis of iron and cobalt dichloride complexes bearing 2-quinoxalinyl-6-iminopyridines shows these compounds' catalytic behavior towards ethylene reactivity, suggesting their potential in industrial applications for polymerization processes (Sun et al., 2007).

Crystallographic and Conformational Analysis

Studies on boric acid ester intermediates with benzene rings, including compounds similar to 1-(2-Fluoro-6-(pyrrolidin-1-YL)pyridin-3-YL)-ethanone, have provided insights into their crystallographic and conformational properties, contributing to the field of materials science and molecular engineering (Huang et al., 2021).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral, indicating it may be harmful if swallowed . The WGK (German Water Hazard Class) is 3, indicating high hazard to water .

properties

IUPAC Name

1-(2-fluoro-6-pyrrolidin-1-ylpyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O/c1-8(15)9-4-5-10(13-11(9)12)14-6-2-3-7-14/h4-5H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LODMNSOLEZKMIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C(C=C1)N2CCCC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901222743
Record name 1-[2-Fluoro-6-(1-pyrrolidinyl)-3-pyridinyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901222743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1203499-51-7
Record name 1-[2-Fluoro-6-(1-pyrrolidinyl)-3-pyridinyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1203499-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-Fluoro-6-(1-pyrrolidinyl)-3-pyridinyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901222743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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